molecular formula C14H17N3O3S B2608400 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 2310125-33-6

3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2608400
CAS No.: 2310125-33-6
M. Wt: 307.37
InChI Key: NRVUVNVGGIEHCO-UHFFFAOYSA-N
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Description

3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural components, including an azetidine ring, a thiophene moiety, and a pyrrolidinone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids under dehydrating conditions.

    Introduction of the Pyrrolidinone Group: The pyrrolidinone moiety is often introduced via a nucleophilic substitution reaction where a suitable leaving group is replaced by the pyrrolidinone.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

    3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(pyridin-2-ylmethyl)azetidine-1-carboxamide: Contains a pyridine moiety instead of a thiophene.

Uniqueness

The presence of the thiophene moiety in 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide distinguishes it from similar compounds. Thiophene rings are known for their electron-rich nature, which can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12-3-4-13(19)17(12)9-10-7-16(8-10)14(20)15-6-11-2-1-5-21-11/h1-2,5,10H,3-4,6-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVUVNVGGIEHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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